4-Amino-4-(2-methylpropyl)-1Lambda(6)-thiane-1,1-dione

Description

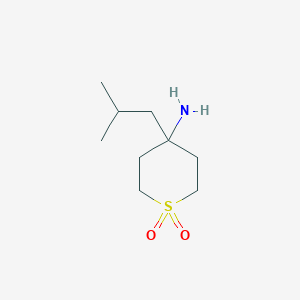

4-Amino-4-(2-methylpropyl)-1Lambda(6)-thiane-1,1-dione is a sulfone-containing heterocyclic compound characterized by a thiane (six-membered sulfur-containing ring) backbone with an amino group and a 2-methylpropyl (isobutyl) substituent at the 4-position. The 1,1-dione moiety indicates the presence of two ketone groups on the sulfur atom, contributing to its unique electronic properties. This compound is likely utilized as a pharmaceutical intermediate or bioactive molecule due to its structural similarity to other thiane-dione derivatives with documented industrial and medicinal applications .

Properties

IUPAC Name |

4-(2-methylpropyl)-1,1-dioxothian-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2S/c1-8(2)7-9(10)3-5-13(11,12)6-4-9/h8H,3-7,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQFSHLCCDLVQTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1(CCS(=O)(=O)CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Amino-4-(2-methylpropyl)-1Lambda(6)-thiane-1,1-dione, also known as 3-[(2-methylpropyl)amino]-1Lambda(6)-thiolane-1,1-dione hydrochloride, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C8H18ClNO2S

- Molecular Weight : 227.752 g/mol

- CAS Number : 464876-48-0

Research indicates that compounds similar to this compound may interact with various biological targets. Notably, it has been suggested that such thiane derivatives could act as inhibitors of enzymes involved in metabolic processes, particularly those related to steroid metabolism.

Antimicrobial Properties

Some studies have indicated that thiane derivatives exhibit antimicrobial activity. For instance, compounds with structural similarities to this compound have shown effectiveness against a range of bacterial strains. The presence of the amino group is believed to enhance this activity by facilitating interactions with microbial cell membranes.

Cytotoxicity and Antitumor Activity

Preliminary investigations into the cytotoxic effects of thiane derivatives suggest potential antitumor activity. For example, structural analogs have been tested in vitro against various cancer cell lines, showing varying degrees of cytotoxicity. The mechanisms underlying these effects may involve apoptosis induction and cell cycle arrest.

Study on Antimicrobial Activity

In a study assessing the antimicrobial efficacy of thiane derivatives, researchers found that compounds similar to this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be in the range of 32–128 µg/mL.

Inhibition of Enzyme Activity

A detailed investigation into enzyme inhibition revealed that certain thiane derivatives could effectively inhibit 11beta-HSD1 activity in vitro. The study highlighted the structure-activity relationship (SAR), indicating that modifications at specific positions could enhance inhibitory potency.

Data Table: Biological Activities of Related Compounds

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiane-Dione Derivatives

Key Observations :

- Aryl Substituents (Chloro, Methoxy, Trifluoromethyl): Electron-withdrawing groups (e.g., Cl, CF₃) improve metabolic stability but may reduce solubility. Electron-donating groups (e.g., OCH₃) enhance solubility but could decrease stability .

- Salt Forms : Most analogs are synthesized as hydrochloride salts to improve solubility and bioavailability for pharmaceutical applications .

Physicochemical Properties

Table 2: Physicochemical Properties of Selected Analogs

Key Observations :

- Physical State : All analogs are solids, with colors ranging from light yellow (e.g., tert-butyl derivatives) to unspecified hues.

- Purity : Industrial-grade analogs typically have >95% purity, suitable for synthetic intermediates .

- Solubility : Hydrochloride salts improve water solubility, but lipophilic substituents (e.g., CF₃, isobutyl) may necessitate organic solvents for formulation.

Q & A

Q. How can researchers design structure-activity relationship (SAR) studies to refine the compound’s pharmacological profile?

- Methodological Answer : Synthesize analogs with modifications to:

- Amino group : Replace with alkyl/aryl substituents to modulate bioavailability.

- Sulfone moiety : Test bioisosteres (e.g., sulfonamides) for reduced toxicity.

- 2-Methylpropyl chain : Vary chain length to alter lipophilicity (logP analysis). Evaluate analogs in parallel assays (e.g., cytotoxicity, target inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.